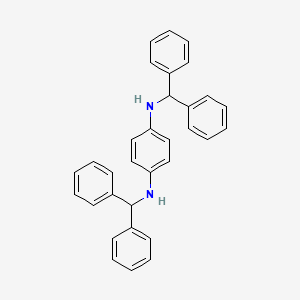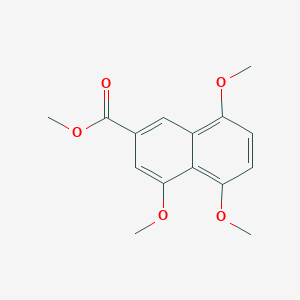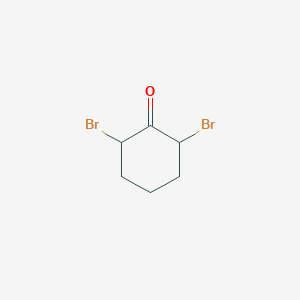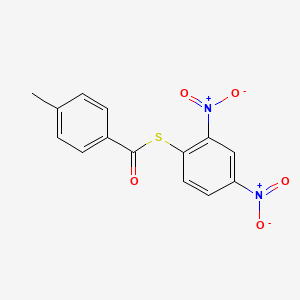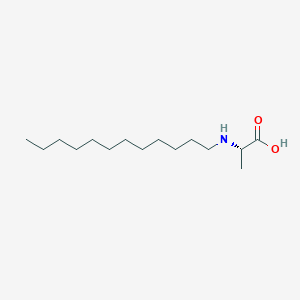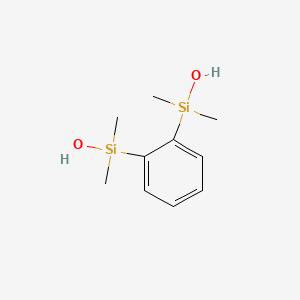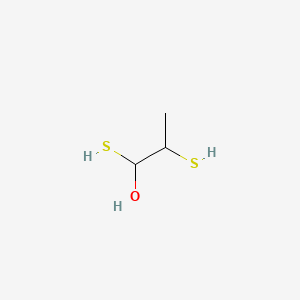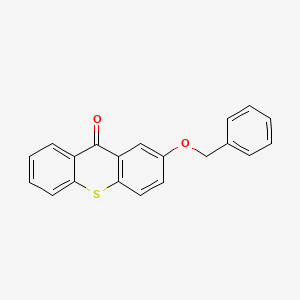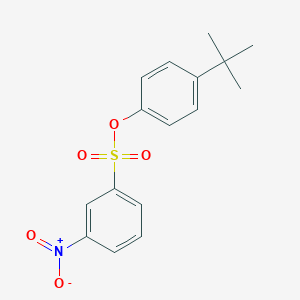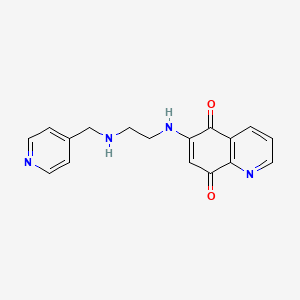![molecular formula C20H18N6+2 B14687366 4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) CAS No. 26396-74-7](/img/structure/B14687366.png)
4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) is a complex organic compound known for its unique structure and reactivity. This compound features two diazonium groups attached to a central phenylenebis(methyleneazanediyl) linkage, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) typically involves the diazotization of corresponding aromatic amines. The process begins with the preparation of 4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-amine), which is then treated with nitrous acid under acidic conditions to form the diazonium salt. The reaction is usually carried out at low temperatures to stabilize the diazonium groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems helps in maintaining the required low temperatures and acidic environment, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium groups can be reduced to form corresponding aromatic amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as NaOH.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated aromatic compounds.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: Aromatic amines are formed as the major products.
Applications De Recherche Scientifique
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through its diazonium groups, which are highly reactive intermediates. These groups can undergo substitution, coupling, and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-amine): The precursor to the diazonium compound, featuring amine groups instead of diazonium groups.
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-hydroxide): A hydroxylated derivative with different reactivity.
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-halide): Halogenated derivatives used in various substitution reactions.
Uniqueness
4,4’-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium) is unique due to its dual diazonium groups, which provide a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds.
Propriétés
Numéro CAS |
26396-74-7 |
|---|---|
Formule moléculaire |
C20H18N6+2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-[[3-[(4-diazonioanilino)methyl]phenyl]methylamino]benzenediazonium |
InChI |
InChI=1S/C20H18N6/c21-25-19-8-4-17(5-9-19)23-13-15-2-1-3-16(12-15)14-24-18-6-10-20(26-22)11-7-18/h1-12,23-24H,13-14H2/q+2 |
Clé InChI |
QDCIOHATUMEIET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CNC2=CC=C(C=C2)[N+]#N)CNC3=CC=C(C=C3)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


